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molecular formula C11H9ClN2O3 B601132 4-Chloro-7-methoxyquinazolin-6-yl acetate CAS No. 230955-75-6

4-Chloro-7-methoxyquinazolin-6-yl acetate

Cat. No. B601132
M. Wt: 252.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088766B2

Procedure details

To a stirred solution of anhydrous DMF (4.5 mL) in DCE (20 mL), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (7.9 ml, 90 mmol) in DCE (40 mL). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 min. Acetic acid 4-hydroxy-7-methoxy-quinazolin-6-yl ester (6.5 g, 27.8 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 3 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice:water mixture (100 mL) and extracted with DCM (500 mL). The aqueous layer is further extracted with DCM (2×50 mL). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.63 g (22.34 mmol, 80%) of desired product as a tan solid.
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
CN(C=O)C.C(Cl)(=O)C([Cl:9])=O.O[C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:27][CH3:28])=[C:20]([O:23][C:24](=[O:26])[CH3:25])[CH:21]=2)[N:16]=[CH:15][N:14]=1>ClCCCl>[Cl:9][C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:27][CH3:28])=[C:20]([O:23][C:24](=[O:26])[CH3:25])[CH:21]=2)[N:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
OC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A white precipitate forms during the addition
ADDITION
Type
ADDITION
Details
After the end of addition the cold bath
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated immediately
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into excess ice
EXTRACTION
Type
EXTRACTION
Details
water mixture (100 mL) and extracted with DCM (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is further extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.34 mmol
AMOUNT: MASS 5.63 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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